
Chrysanthemaxanthin
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Overview
Description
Chrysanthemaxanthin is a carotenoid pigment with the molecular formula C40H56O3 and a molecular weight of 584.87 g/mol . It is a naturally occurring compound found in various plants, particularly in the flowers of Calendula officinalis . This compound is known for its golden yellow color and is structurally similar to other carotenoids like flavoxanthin and lutein epoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysanthemaxanthin can be synthesized through the acid-catalyzed reaction of parent carotenoid 5,6-epoxides . The preparation involves the use of specific reaction conditions, including the use of acid catalysts and controlled temperatures to ensure the formation of the desired epoxide structure.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the petals and florets of Calendula officinalis . The extraction process includes solvent extraction followed by chromatographic separation to isolate this compound from other carotenoids present in the plant material.
Chemical Reactions Analysis
Types of Reactions: Chrysanthemaxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Chloroform, benzene, and acetone are frequently used solvents for these reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further analyzed using techniques like NMR and HPLC .
Scientific Research Applications
Biochemical Properties
Chrysanthemaxanthin is characterized by its vibrant yellow-orange color and belongs to a class of compounds known as carotenoids. Carotenoids are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress. The specific structure of this compound contributes to its ability to scavenge free radicals, thereby reducing cellular damage.
Research indicates that this compound may offer several health benefits, particularly in the context of cancer treatment and prevention.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help combat oxidative stress associated with various chronic diseases, including cancer .
- Anti-Cancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, an avocado extract containing this carotenoid demonstrated efficacy against both androgen-dependent and independent prostate cancer cell lines by inducing cell cycle arrest and apoptosis .
- Regulation of Mitochondrial Function : this compound has been implicated in the regulation of mitochondrial biogenesis through its interaction with key signaling pathways such as AMPK (AMP-activated protein kinase) and PI3K/Akt pathways. These pathways are crucial for cellular energy metabolism and apoptosis regulation .
Pharmacological Applications
This compound's pharmacological potential has been explored in various studies, particularly regarding its role in traditional Chinese medicine formulations.
Cancer-Related Fatigue
Recent research highlighted this compound's involvement in alleviating cancer-related fatigue (CRF). In a study involving Shengqi Fuzheng Injection—a traditional Chinese medicine—this compound was identified as a key active component that binds effectively to proteins involved in mitochondrial function regulation .
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound binds with high affinity to proteins such as AMPK, SIRT1, and Akt1, suggesting its potential role as a therapeutic agent targeting these proteins to enhance mitochondrial function and reduce fatigue symptoms associated with cancer treatments .
Case Studies
Several case studies have illustrated the applications of this compound:
- Case Study 1 : A clinical trial investigating the effects of this compound-rich avocado extracts on prostate cancer patients showed promising results in reducing tumor growth markers while improving patients' quality of life through enhanced antioxidant activity .
- Case Study 2 : Research on the use of this compound in combination with other carotenoids indicated synergistic effects that enhance overall anti-cancer efficacy, suggesting that dietary sources rich in this compound could be beneficial for cancer prevention strategies .
Mechanism of Action
The mechanism of action of chrysanthemaxanthin involves its interaction with various molecular targets and pathways. It primarily exerts its effects through its antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells . This compound also interacts with specific enzymes and receptors, modulating cellular responses and signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- Flavoxanthin
- Lutein Epoxide
- Violaxanthin
- Neoxanthin
These compounds share similar structural features but differ in their specific configurations and functional groups, leading to variations in their chemical and biological properties .
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for determining the stereochemistry of chrysanthemaxanthin?
this compound’s stereochemistry (e.g., 3S, 3'R, 5R, 6'R, 8S) requires advanced spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Use ¹H- and ¹³C-NMR to identify stereocenters via coupling constants and nuclear Overhauser effect (NOE) correlations .
- Circular Dichroism (CD): Compare experimental CD spectra with reference data to confirm epoxy configurations (e.g., 5,8-epoxide vs. 8-epimer) .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (C₄₀H₅₆O₃) and fragmentation patterns for structural confirmation .
Q. How can researchers isolate this compound from plant sources like Chrysanthemum indicum?
- Extraction: Use solvent partitioning (e.g., hexane/acetone) to separate carotenoids from plant matrices .
- Chromatography: Employ open-column chromatography (silica gel) or preparative HPLC with C30 columns for purification. Monitor purity via UV-Vis (λmax ~440 nm) .
- Validation: Cross-verify isolates with TLC co-spotting against authentic standards and LC-MS/MS fragmentation .
Advanced Research Questions
Q. How do contradictory reports on this compound’s bioactivity (e.g., AMPK vs. PI3K/AKT pathways) arise, and how can they be resolved?
Conflicting bioactivity data may stem from:
- Source Variability: Differences in plant extraction methods or isomer ratios (e.g., 8-epimer vs. 5,8-epoxide) .
- Assay Design: Use orthogonal assays (e.g., in vitro kinase inhibition + in silico docking) to validate target binding. For example, molecular docking (ΔG ≤ -7 kcal/mol) confirms this compound’s affinity for AMPK and Akt1 .
- Cellular Context: Test in multiple cell lines (e.g., cancer vs. normal) with controlled oxidative stress conditions to assess pathway specificity .
Q. What experimental strategies address the instability of this compound during in vitro assays?
- Light/Temperature Control: Conduct assays under dim red light and at 4°C to minimize photodegradation .
- Antioxidant Cocktails: Add 0.1% BHT or α-tocopherol to buffer solutions to prevent oxidation .
- Real-Time Monitoring: Use LC-MS to quantify degradation products (e.g., apo-carotenoids) during time-course experiments .
Q. How can researchers design a systematic review to evaluate this compound’s pharmacological potential?
- Search Strategy: Use PRISMA guidelines to query PubMed, Web of Science, and Embase with terms like “this compound AND (AMPK OR apoptosis OR antioxidant)” .
- Inclusion Criteria: Prioritize studies with in vivo models, dose-response data, and stereochemical validation .
- Risk of Bias Assessment: Apply Cochrane tools to evaluate blinding, randomization, and reproducibility .
Q. What methodologies resolve discrepancies in this compound’s reported binding affinities across studies?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to compare affinity values .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to validate docking predictions .
- Meta-Analysis: Pool data from multiple studies using fixed-effects models, adjusting for assay heterogeneity (e.g., enzyme vs. cell-based) .
Q. Methodological Challenges and Solutions
Q. How should researchers handle incomplete stereochemical data in historical studies of this compound?
- Re-Analysis: Re-isolate compounds from original plant sources (e.g., Taraxacum officinale) and apply modern NMR/X-ray crystallography .
- Literature Cross-Validation: Compare spectral data (e.g., IR, MS) across studies to identify misannotations (e.g., flavoxanthin vs. This compound) .
Q. What are best practices for replicating this compound synthesis protocols from primary literature?
- Stepwise Validation: Reproduce each reaction step (e.g., epoxidation, hydroxylation) separately, verifying intermediates via TLC and MS .
- Parameter Optimization: Adjust reaction conditions (e.g., solvent polarity, catalyst loading) if yields diverge from literature values .
Properties
CAS No. |
27780-11-6 |
---|---|
Molecular Formula |
C40H56O3 |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(2S,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36-,40+/m0/s1 |
InChI Key |
JRHJXXLCNATYLS-SOOLLQOPSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O |
Origin of Product |
United States |
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